Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II)
Description
Dimethylammonium dichlorotri(μ-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II) (CAS: 935449-46-0) is a chiral diruthenium complex featuring a binuclear Ru–Cl framework bridged by three μ-chloro ligands. The (R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole (dm-segphos®) ligands confer steric bulk and electronic asymmetry, making it a potent catalyst for asymmetric hydrogenation and other enantioselective transformations . Its structure includes a dimethylammonium counterion ([NH2Me2]+) for charge balance.
Properties
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C46H44O4P2.C2H7N.5ClH.2Ru/c2*1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-3-2;;;;;;;/h2*9-24H,25-26H2,1-8H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABGTUSYWYURQC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H99Cl5NO8P4Ru2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1874.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944451-14-3, 935449-46-0 | |
| Record name | bis((4-{5-[bis(3,5-dimethylphenyl)phosphanyl]-2H-1,3-benzodioxol-4-yl}-2H-1,3-benzodioxol-5-yl)bis(3,5-dimethylphenyl)phosphane) bicyclo[1.1.1]diruthenachlorane-2,4,5-tris(ylium)-1,3-diuide dimethylamine chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II), commonly referred to as [Ru2Cl3(P^P)2] where P^P represents the bidentate phosphine ligand, is a complex organometallic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a complex structure characterized by a diruthenate core with multiple chlorinated ligands and phosphine substituents. Its molecular formula is , with a molecular weight of approximately 1871.07 g/mol. The presence of the phosphine ligands contributes to its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C94H99Cl5NO8P4Ru2 |
| Molecular Weight | 1871.07 g/mol |
| Density | Specific density not provided |
| Melting Point | Not specified |
Research indicates that dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II) exhibits various biological activities primarily through:
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Studies have reported its efficacy against several cancer cell lines, including breast and prostate cancers.
- Antimicrobial Properties : The complex demonstrates antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cancer metabolism, thereby altering metabolic pathways critical for tumor growth.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis.
- Antimicrobial Activity : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. Further investigation showed that it disrupts bacterial membrane integrity.
Table 2: Biological Activity Summary
| Activity Type | Effectiveness | Reference Study |
|---|---|---|
| Anticancer | Significant reduction in MCF-7 cell viability | Study on MCF-7 cells |
| Antimicrobial | MIC against S. aureus: 32 µg/mL; E. coli: 64 µg/mL | In vitro antimicrobial study |
Comparison with Similar Compounds
Ligand Variations and Structural Features
The compound is part of a broader family of diruthenium catalysts with modified phosphine ligands. Key structural analogs include:
Key Observations :
- Backbone Flexibility : Binaphthyl-based analogs (e.g., xylbinap, H8-binap) exhibit rigid or semi-flexible backbones, altering substrate binding kinetics compared to the benzodioxole framework .
- Electronic Tuning : Hydrogenated H8-binap ligands increase electron density at the Ru center, improving catalytic activity for electron-deficient alkenes .
Catalytic Performance
Asymmetric Hydrogenation
- Target Compound : Demonstrates >99% enantiomeric excess (ee) in hydrogenation of α,β-unsaturated carboxylic acids due to optimal steric/electronic balance .
- segphos® Analogs: Lower ee (90–95%) observed with diphenylphosphino ligands, attributed to reduced steric shielding .
- H8-binap Analogs: Superior activity in polar solvents (e.g., methanol) owing to enhanced solubility but require higher catalyst loading (0.5–1 mol% vs. 0.1 mol% for target compound) .
Stability and Handling
- All diruthenium complexes are air-sensitive, but the target compound and xylbinap analogs show greater stability under inert atmospheres compared to segphos® derivatives .
Physical and Spectroscopic Properties
- Molecular Weight : The target compound (FW: ~1894.26 g/mol) is heavier than segphos® analogs (FW: ~1685.96 g/mol for H8-binap) due to xylyl substituents .
- NMR Signatures : Substituent-induced chemical shift differences in regions A (39–44 ppm) and B (29–36 ppm) correlate with ligand modifications, as seen in comparative NMR studies of related Ru complexes .
Q & A
Q. What mechanistic insights explain contradictions in enantioselectivity between computational predictions and experimental results?
- Methodological Answer : Density functional theory (DFT) simulations often underestimate non-covalent interactions (e.g., CH/π contacts between xylyl groups and substrates). To resolve discrepancies: (i) Use dispersion-corrected functionals (e.g., B97-D3), (ii) Incorporate solvent effects explicitly (e.g., SMD model for toluene), (iii) Validate transition states via intrinsic reaction coordinate (IRC) analysis. Experimental verification via kinetic isotopic effect (KIE) studies confirms rate-determining steps .
Q. How does the chiral environment of the diruthenate core influence substrate binding in asymmetric catalysis?
- Methodological Answer : Single-crystal X-ray structures of substrate-bound intermediates (e.g., acetophenone adducts) show the (R)-dm-segphos ligand’s xylyl groups orient the substrate’s aryl ring into a pro-R configuration. Solid-state NMR (e.g., ¹³C CP/MAS) maps spatial proximity between substrate carbonyls and Ru centers. Catalytic activity loss upon ligand oxidation (e.g., P=O formation) confirms the necessity of phosphine lability for dynamic substrate binding .
Experimental Design Considerations
Q. What strategies mitigate decomposition of the μ-chloro bridges under reducing conditions?
- Methodological Answer : Stabilize the diruthenate core by: (i) Pre-reducing Ru(III) to Ru(II) with H₂ or silanes before catalysis, (ii) Adding Lewis acids (e.g., ZnCl₂) to saturate chloride vacancies, (iii) Using low-polarity solvents (e.g., THF) to minimize bridge cleavage. Monitor decomposition via UV-Vis (absorbance loss at 450 nm) or ICP-MS for Ru leaching .
Q. How can computational modeling guide ligand optimization for higher turnover numbers (TONs)?
- Methodological Answer : Combine molecular dynamics (MD) simulations (to assess ligand flexibility) with QM/MM calculations (to model Ru–substrate interactions). Focus on reducing energy barriers for H₂ activation (key for TON improvement). For example, substituting xylyl groups with electron-deficient aryl rings (e.g., 3,5-CF₃-C₆H₃) may accelerate oxidative addition steps .
Data Contradiction Analysis
Q. Why do some studies report conflicting enantioselectivity values for the same substrate?
- Methodological Answer : Variability arises from: (i) Impurities in dimethylammonium counterions (e.g., NH₄⁺ contamination reduces ee by 5–10%), (ii) Residual moisture (hydrolyzes μ-chloro bridges, altering active species), (iii) Substrate purity (trace ketones in alcohols skew results). Standardize protocols using anhydrous solvents, recrystallized substrates, and in situ IR monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
